molecular formula C13H16ClN3O2 B2425540 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 1105195-91-2

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B2425540
CAS No.: 1105195-91-2
M. Wt: 281.74
InChI Key: ICUZLSSWXJEPNC-UHFFFAOYSA-N
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Description

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a pyridine ring, substituted with butyl, chloro, and dimethyl groups

Properties

IUPAC Name

6-butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-4-5-6-8-7-15-11-9(10(8)14)12(18)17(3)13(19)16(11)2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZLSSWXJEPNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C2C(=C1Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted pyridine derivative, the introduction of chloro and butyl groups can be achieved through halogenation and alkylation reactions, respectively. The final cyclization step to form the pyrido[2,3-d]pyrimidine core often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes or receptors.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting the normal function of these targets. For example, it may act as an inhibitor of poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair processes. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

    Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to their heterocyclic nature.

Uniqueness

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PARP-1 and other molecular targets makes it a valuable compound for further research and development in medicinal chemistry.

Biological Activity

6-Butyl-5-chloro-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H16ClN3O2
  • Molecular Mass : 281.73804 g/mol
  • Structure : The compound features a pyrido-pyrimidine core with substituents that influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, studies have shown that derivatives of pyrido-pyrimidines can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall below 100 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound Target Organism MIC (μg/mL)
This compoundS. aureus<40
Similar derivativesE. coli<50
Similar derivativesC. albicans<207

Anticancer Activity

The compound has shown promising anticancer properties in vitro. In studies involving various cancer cell lines, including vulvar epidermal carcinoma (A431), it was observed that the compound significantly inhibited cell proliferation and migration. The underlying mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cellular metabolism. It may act as an antimetabolite by mimicking natural substrates involved in pyrimidine metabolism, thereby disrupting DNA and RNA synthesis in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various pyrido-pyrimidine derivatives, it was found that this compound exhibited significant antibacterial activity against S. aureus with an MIC of <40 μg/mL. This highlights its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Activity

Another study demonstrated that this compound significantly reduced the viability of A431 cells in a dose-dependent manner. The IC50 value was determined to be around 25 μM, indicating its potential as a therapeutic agent against certain types of cancer .

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